7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is a compound with the CAS Number: 5778-80-3 . It is a powder form substance .
Synthesis Analysis
The compound has been synthesized by a nucleophilic substitution reaction. Firstly, 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) was deprotonated using potassium hydroxide in DMSO at room temperature and the aromatic amine of 7-MEOTA was thus prepared .Molecular Structure Analysis
The molecular weight of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is 228.29 . For more detailed structural analysis, further studies or computational modeling would be required.Physical And Chemical Properties Analysis
The compound is a powder form substance . It has a melting point of 210-214 degrees Celsius .Scientific Research Applications
Cholinesterase Inhibition and Alzheimer's Disease
- Cholinesterase Inhibitor for Alzheimer's Disease: The compound has been studied as a cholinesterase inhibitor. A specific derivative, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, was designed to interact with human acetylcholinesterase and human butyrylcholinesterase. It showed weak inhibitory ability compared to tacrine and 7-MEOTA, indicating potential applications in Alzheimer's disease treatment (Korábečný et al., 2010).
Biotransformation Studies
- Biotransformation in Rats: The biotransformation of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, a related compound, was explored in rats. Identified metabolites included various derivatives conjugated with glucuronic or sulfuric acid, and some of the drug was excreted unchanged (Patočka & Bielavský, 1991).
Metabolic Studies and Synthesis Techniques
- 14C-Labeling for Metabolic Studies: Carbon-14 labeled 9-Amino-8-fluoro-2, 4-methano-1,2,3,4-tetrahydroacridine citrate, a novel cholinesterase inhibitor, was synthesized for metabolic studies, highlighting its potential in understanding the drug's metabolism (Nishioka et al., 1992).
Molecular Interactions and Stability Studies
- DNA Intercalating Properties: A series of 9-(arylamino)-1,2,3,4-tetrahydroacridines, including tetrahydro m-AMSA derivatives, were synthesized and studied for their ability to intercalate into DNA. The interaction was influenced by substituents on the 9-arylamino group, providing insights into the compound's interaction with genetic material (Dinesen et al., 1990).
Synthesis and Biological Properties
- Synthesis of Spin-Labeled Derivatives: Spin-labeled 9-aminoacridines were synthesized and tested for biological activity in different systems. Their interaction with DNA and effect on enzymes like Escherichia coli DNA-primed RNA polymerase were explored, suggesting their use as probes for nucleic acids (Sinha et al., 1976).
Antiparasitic Applications
- In Vitro Antiparasitic Properties: 9-Chloro and 9-amino-2-methoxyacridines with different substituents were investigated for their in vitro antiproliferative properties against Leishmania infantum, revealing significant antiparasitic activity. This suggests their potential as multitarget drugs targeting DNA metabolism and other biochemical pathways in parasites (Di Giorgio et al., 2003).
Safety And Hazards
The compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, H351 . These codes correspond to various hazards such as toxicity if swallowed, in contact with skin, or if inhaled, skin and eye irritation, respiratory irritation, and suspected carcinogenicity .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
CAS RN |
5778-80-3 | |
Record name | 7-Methoxytacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxytacrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-MEOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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